3,6-Dichloro-5-methoxypyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC13695264
Molecular Formula: C7H5Cl2NO2
Molecular Weight: 206.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5Cl2NO2 |
|---|---|
| Molecular Weight | 206.02 g/mol |
| IUPAC Name | 3,6-dichloro-5-methoxypyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H5Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2-3H,1H3 |
| Standard InChI Key | WRWLVOCWKCISIF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(N=C1Cl)C=O)Cl |
| Canonical SMILES | COC1=CC(=C(N=C1Cl)C=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, 3,6-dichloro-5-methoxypyridine-2-carbaldehyde, reflects its substitution pattern (Figure 1). Key structural features include:
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Chlorine atoms at positions 3 and 6, which enhance electrophilicity and influence intermolecular interactions.
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A methoxy group (-OCH₃) at position 5, contributing to solubility in polar solvents and modulating electronic effects.
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An aldehyde group (-CHO) at position 2, enabling participation in condensation and nucleophilic addition reactions .
Spectroscopic and Computational Data
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SMILES:
COC1=CC(=C(N=C1Cl)C=O)Cl -
Predicted Collision Cross Section (CCS): For the [M+H]+ adduct, CCS is 129.5 Ų, suggesting moderate molecular surface area .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.02 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 44.7 Ų |
Synthesis and Reaction Chemistry
Synthetic Routes
While specific protocols for 3,6-dichloro-5-methoxypyridine-2-carbaldehyde are scarce, analogous pyridine aldehydes are typically synthesized via:
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Vilsmeier-Haack formylation: Introducing an aldehyde group to pyridine derivatives using POCl₃ and DMF.
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Oxidation of methyl groups: Converting methylpyridines to aldehydes using oxidizing agents like KMnO₄ or SeO₂ .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the methoxy and aldehyde groups. Limited solubility in water (<1 mg/mL).
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the aldehyde moiety. Storage recommendations include inert atmospheres and low temperatures .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
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NMR (¹H): Key signals include δ 10.1 ppm (aldehyde proton), δ 8.5 ppm (pyridine H-4), and δ 3.9 ppm (methoxy protons) .
Applications in Drug Discovery
Intermediate for Heterocyclic Synthesis
This compound serves as a precursor for:
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Quinazoline derivatives: Via condensation with aminobenzene derivatives, yielding structures with reported kinase-inhibitory activity.
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Imidazopyridines: Cyclocondensation with amidines generates cores prevalent in antiviral agents .
| Derivative Class | Target Activity |
|---|---|
| Schiff bases | Antifungal, Antitubercular |
| Hydrazones | Anticancer, Antioxidant |
| Thiosemicarbazones | Antimicrobial, Antiviral |
Future Research Directions
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Biological Screening: Prioritize cytotoxicity, antimicrobial, and kinase inhibition assays.
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Structure-Activity Optimization: Explore substitutions at positions 2 (aldehyde) and 5 (methoxy) to enhance potency.
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Green Synthesis: Develop microwave- or ultrasound-assisted protocols to improve yield and sustainability .
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